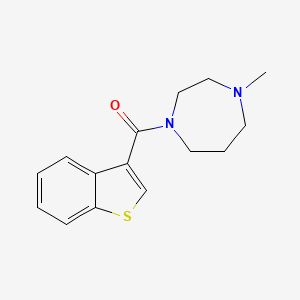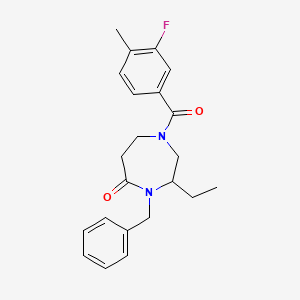![molecular formula C19H29N5O3 B5425416 N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5425416.png)
N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist that has been shown to have promising effects in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. In
作用机制
N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea is a selective dopamine D3 receptor antagonist, which means it blocks the activity of the dopamine D3 receptor. The dopamine D3 receptor is primarily expressed in the mesolimbic system, which is involved in reward processing and addiction. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on the dopamine D3 receptor, this compound has been shown to increase the expression of the dopamine D2 receptor, which may contribute to its antipsychotic effects. This compound has also been shown to decrease the expression of the c-fos gene, which is involved in the regulation of neuronal activity.
实验室实验的优点和局限性
N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea has several advantages for use in lab experiments. It is a selective dopamine D3 receptor antagonist, which means it can be used to specifically target this receptor in animal models. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a viable compound for in vivo studies. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are not yet fully understood.
未来方向
There are several future directions for research on N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea. One area of interest is its potential use in the treatment of drug addiction and other psychiatric disorders. Further preclinical studies are needed to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials are needed to determine its safety and efficacy in humans. Other future directions for research on this compound include exploring its effects on other neurotransmitter systems, such as the glutamate and GABA systems, and investigating its potential use in combination with other drugs for the treatment of addiction and other disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. Its selective dopamine D3 receptor antagonism has been shown to reduce drug-seeking behavior and relapse in animal models of addiction, and its antipsychotic effects make it a potential treatment option for schizophrenia. While further research is needed to fully understand its potential therapeutic applications, this compound represents a promising area of research for the treatment of psychiatric disorders.
合成方法
The synthesis of N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea involves several steps, starting with the preparation of 4-methoxyphenylpiperazine, which is then reacted with 1-boc-piperidin-4-ol to form the intermediate compound. This intermediate is then reacted with 3-(2-bromoacetyl)-1-methylpiperidine to form the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for further research.
科学研究应用
N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction and other psychiatric disorders. In preclinical studies, this compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in treating this disorder.
属性
IUPAC Name |
[2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-27-17-6-4-15(5-7-17)22-9-11-23(12-10-22)16-3-2-8-24(14-16)18(25)13-21-19(20)26/h4-7,16H,2-3,8-14H2,1H3,(H3,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQPDHQWKQUJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)C(=O)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5425351.png)

![1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B5425366.png)
![N-{[(6-methoxy-4-pyrimidinyl)amino]carbonyl}benzamide](/img/structure/B5425375.png)

![3-allyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5425389.png)
![N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5425393.png)

![4-methyl-7-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5425408.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5425426.png)
![4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5425430.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 3-[3-methoxy-4-(pentyloxy)phenyl]acrylate](/img/structure/B5425440.png)